molecular formula C23H21ClN4O2S B11370036 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11370036
M. Wt: 453.0 g/mol
InChI Key: OOKDMTVXQKAVHB-UHFFFAOYSA-N
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Description

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a unique structure that combines an indole moiety with a benzothiazole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole and benzothiazole intermediates. The Fischer indole synthesis is a common method used to prepare indole derivatives . This involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring.

For the benzothiazole moiety, a common synthetic route involves the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives . The final step involves coupling the indole and benzothiazole intermediates with a pyrrolidine-3-carboxamide derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of greener synthetic methods that reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include indole-3-carboxylic acid derivatives, alcohols, and substituted indole derivatives .

Mechanism of Action

The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity . The benzothiazole ring can also interact with biological targets, enhancing the compound’s overall biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H21ClN4O2S

Molecular Weight

453.0 g/mol

IUPAC Name

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H21ClN4O2S/c1-13-3-2-4-19-21(13)26-23(31-19)27-22(30)15-9-20(29)28(12-15)8-7-14-11-25-18-6-5-16(24)10-17(14)18/h2-6,10-11,15,25H,7-9,12H2,1H3,(H,26,27,30)

InChI Key

OOKDMTVXQKAVHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CC(=O)N(C3)CCC4=CNC5=C4C=C(C=C5)Cl

Origin of Product

United States

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